(1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
(1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound with a unique structure that combines elements of indole and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Core: Starting with a suitable precursor, the indole core is synthesized through a Fischer indole synthesis.
Pyridine Ring Formation: The pyridine ring is introduced via a cyclization reaction.
Functional Group Modifications: The ethoxy and hydroxy groups are introduced through selective functional group transformations.
Final Esterification: The carboxylate ester is formed through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The ethoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to specific biological receptors.
Medicine:
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
- (1S,3S)-Methyl 1-(3-methoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- (1S,3S)-Methyl 1-(3-ethoxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Uniqueness:
- Functional Groups: The presence of both ethoxy and hydroxy groups in the phenyl ring provides unique chemical properties.
- Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl (1S,3S)-1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-3-27-18-10-12(8-9-17(18)24)19-20-14(11-16(23-19)21(25)26-2)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-24H,3,11H2,1-2H3/t16-,19-/m0/s1 |
InChI Key |
HBWBDGVMBNVFAK-LPHOPBHVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H]2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)O |
Origin of Product |
United States |
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